molecular formula C20H14ClN3O3 B238769 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Cat. No. B238769
M. Wt: 379.8 g/mol
InChI Key: XWJXYISWZVKEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, also known as OPA-15406, is a chemical compound with potential therapeutic applications. This compound belongs to the class of oxazolo[4,5-b]pyridine derivatives, which have been shown to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is not fully understood. However, studies have shown that 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide inhibits the activity of the protein kinase CK2, which plays a key role in cell growth and proliferation. Inhibition of CK2 activity has been shown to lead to decreased cell growth and increased cell death in cancer cells.

Biochemical And Physiological Effects

2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide inhibits the activity of CK2, which leads to decreased cell growth and increased cell death in cancer cells. In addition, 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate in the lab. In addition, 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to have a wide range of biological activities, which makes it a useful tool for studying various cellular processes.
However, there are also limitations to using 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments. One limitation is that the mechanism of action of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is not fully understood. In addition, 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One area of research is to further investigate the mechanism of action of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. Understanding how 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide inhibits CK2 activity could lead to the development of more effective cancer therapies.
Another area of research is to test the safety and efficacy of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in clinical trials. If 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is found to be safe and effective in humans, it could have potential therapeutic applications in various fields of medicine.
Finally, researchers could investigate the potential of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide as a tool for studying various cellular processes. Its wide range of biological activities makes it a useful tool for studying cell growth, proliferation, and death, as well as inflammation and other cellular processes.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the reaction of 4-(2-aminoethyl)phenol with 2-chloro-4-nitrophenol to form a nitro intermediate. The nitro intermediate is then reduced using palladium on carbon to form the corresponding amine. The amine is then reacted with 4-(2-chloroacetyl)phenyl-1,3-oxazole to form the final product, 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to have potential therapeutic applications in various fields of medicine. Studies have shown that 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

Product Name

2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C20H14ClN3O3/c21-14-5-9-16(10-6-14)26-12-18(25)23-15-7-3-13(4-8-15)20-24-19-17(27-20)2-1-11-22-19/h1-11H,12H2,(H,23,25)

InChI Key

XWJXYISWZVKEQP-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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